

Cellular and Molecular Consequences of SR 142948 Administration: A Technical Guide

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Compound of Interest

Compound Name: SR 142948

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Abstract

SR 142948 is a potent, selective, and orally active non-peptide antagonist of neurotensin receptors (NTSRs). This document provides a comprehensive overview of the cellular and molecular consequences of **SR 142948** administration. It delves into its mechanism of action, detailing its interaction with neurotensin receptors and the subsequent impact on downstream signaling pathways. Quantitative data from various in vitro and in vivo studies are summarized, and key experimental methodologies are described. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's effects. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough technical understanding of **SR 142948**.

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous and peripheral systems through its interaction with specific G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTSR1) and the lower-affinity neurotensin receptor 2 (NTSR2).^{[1][2]} The physiological and pathological roles of neurotensin are diverse, encompassing regulation of dopamine pathways, hypothermia, analgesia, and involvement in the pathophysiology of psychiatric disorders and cancer.^{[1][3][4]}

SR 142948, also known as **SR 142948A**, has emerged as a critical pharmacological tool for elucidating the functions of the neuropeptidin system.^{[4][5]} It is a potent and selective non-peptide antagonist that binds to both NTSR1 and NTSR2 with high affinity, thereby blocking the actions of neuropeptidin.^{[1][2]} Its oral bioavailability and ability to cross the blood-brain barrier make it a valuable compound for both in vitro and in vivo investigations.^{[3][4]} This document synthesizes the current knowledge on the cellular and molecular ramifications of **SR 142948** administration.

Mechanism of Action: Neuropeptidin Receptor Antagonism

SR 142948 exerts its effects by competitively binding to neuropeptidin receptors, preventing the endogenous ligand, neuropeptidin, from activating them. This antagonistic action has been demonstrated across various experimental models.

Binding Affinity

SR 142948 exhibits nanomolar affinity for neuropeptidin receptors in different cell types and tissues. The half-maximal inhibitory concentrations (IC₅₀) highlight its potency as a neuropeptidin receptor antagonist.^{[3][6][7][8]}

Preparation	Ligand	IC ₅₀ (nM)	Reference
h-NTR1-CHO cells	[¹²⁵ I]-Tyr3]NT	1.19	[3][6]
HT-29 cells	[¹²⁵ I]-Tyr3]NT	0.32	[3][6]
Adult rat brain	[¹²⁵ I]-Tyr3]NT	3.96	[3][6]
HT 29 cells	Neuropeptidin	3.9 (for IP formation)	[3][5][6]
Human umbilical vein endothelial cells	[¹²⁵ I]-neuropeptidin	0.24 ± 0.01	[9]

Table 1: In Vitro Binding Affinities and Functional Inhibition by **SR 142948**.

Furthermore, radioligand binding studies using [³H]**SR 142948A** in rat brain homogenates revealed a dissociation constant (K_d) of 3.5 nM and a maximum binding capacity (B_{max}) of

508 fmol/mg of protein.[2] Notably, **SR 142948** binds with similar high affinity to both the levocabastine-insensitive NTSR1 and the levocabastine-sensitive NTSR2.[2]

Cellular Consequences: Inhibition of Downstream Signaling

Neurotensin receptor activation by its agonist initiates a cascade of intracellular signaling events. **SR 142948** effectively blocks these pathways.

Inhibition of Inositol Phosphate Formation

Activation of NTSR1, a Gq/11-coupled receptor, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 is subsequently metabolized to inositol monophosphate (IP1). **SR 142948** has been shown to antagonize neurotensin-induced inositol monophosphate formation in a concentration-dependent manner.[3][4][5]

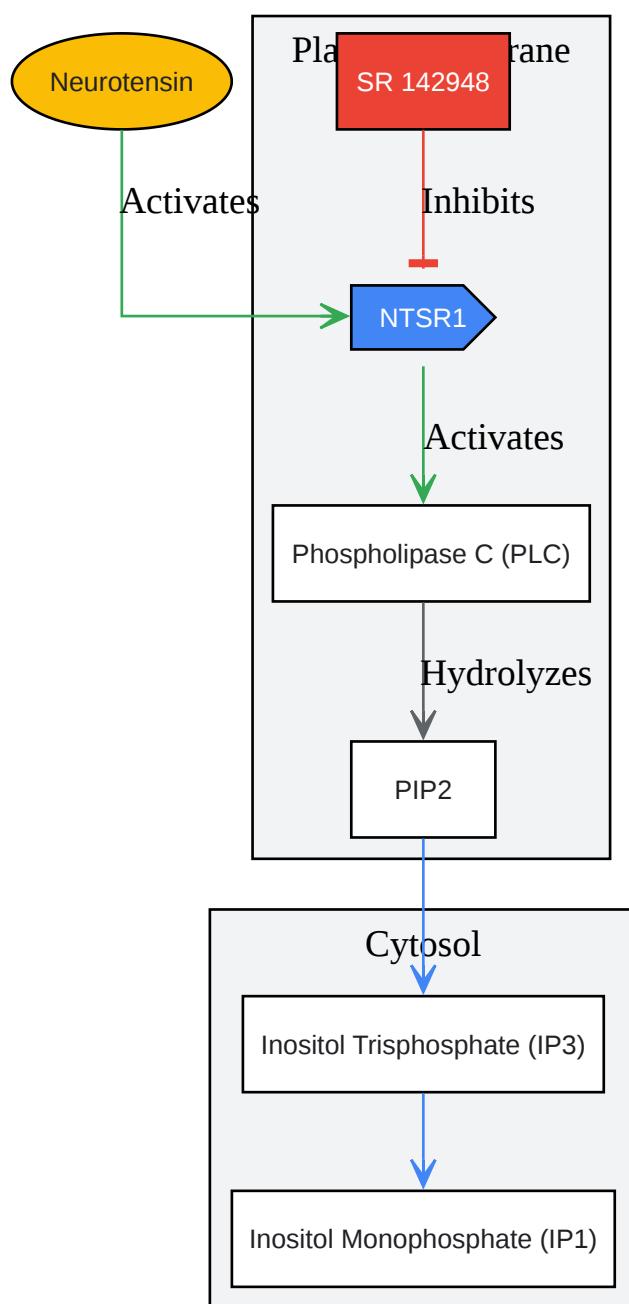
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Figure 1. Inhibition of the PLC-IP3 signaling pathway by **SR 142948**.

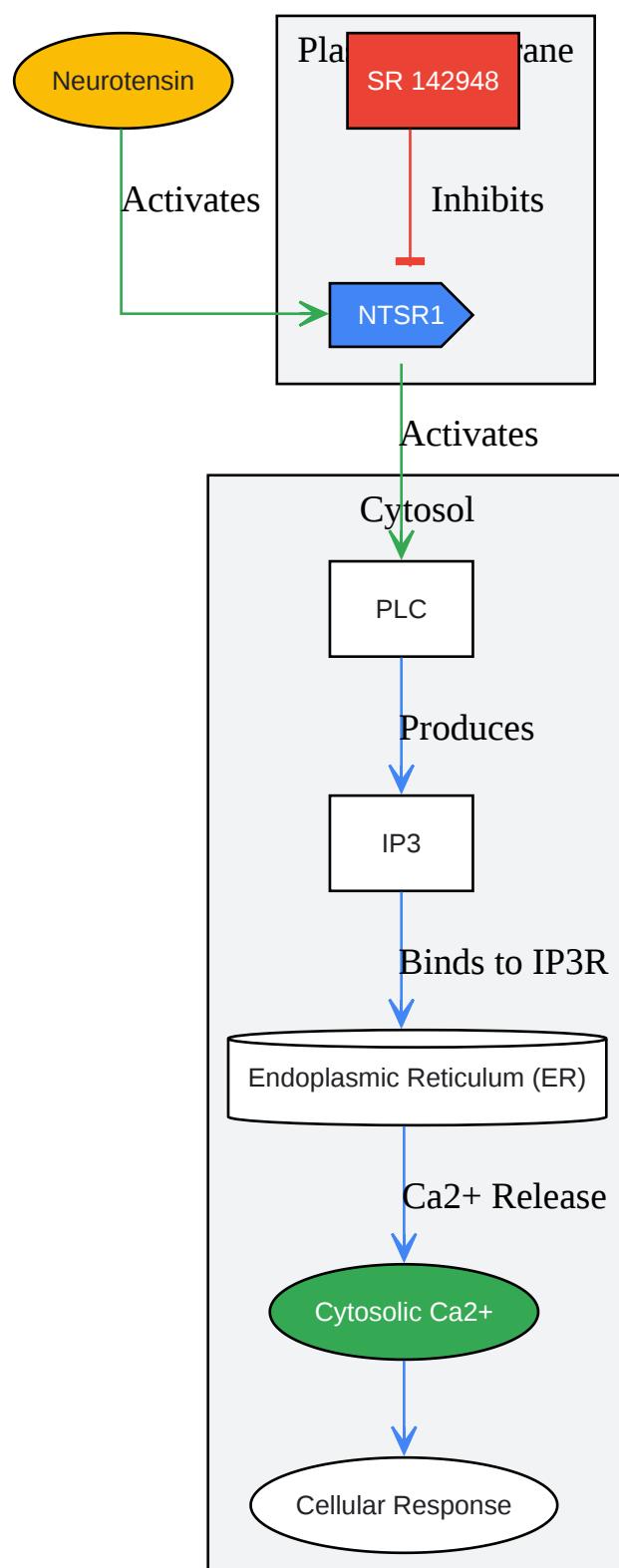
Attenuation of Intracellular Calcium Mobilization

The generation of IP3 triggers the release of calcium (Ca^{2+}) from intracellular stores, such as the endoplasmic reticulum, leading to a transient increase in cytosolic Ca^{2+} concentration. This

calcium signal is a critical component of neurotensin's cellular effects. **SR 142948** effectively antagonizes neurotensin-stimulated intracellular calcium mobilization.[3][4][5]

Cell Line	SR 142948 Concentration	Effect	Reference
h-NTR1-CHO cells	1 nM, 10 nM	Antagonizes intracellular calcium mobilization stimulated by NT	[3]
Human umbilical vein endothelial cells	IC50 = 19 ± 6 nM	Inhibited neurotensin- induced cytosolic free Ca2+ increase	[9]

Table 2: Effect of **SR 142948** on Intracellular Calcium Mobilization.



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Figure 2. SR 142948 blocks NT-induced intracellular calcium release.

Modulation of Gene Expression

SR 142948 can also influence gene expression that is downstream of neurotensin receptor signaling. For instance, in Chinese Hamster Ovary (CHO) cells expressing the human NTSR1, **SR 142948** (1 μ M) was found to inhibit the expression of the immediate early genes c-fos and krox24 after 90 minutes of treatment.[3]

Molecular and In Vivo Consequences

The administration of **SR 142948** in animal models has provided significant insights into the physiological roles of neurotensin.

Central Nervous System Effects

- Hypothermia and Analgesia: Intracerebroventricular (i.c.v.) injection of neurotensin induces hypothermia and analgesia. **SR 142948**, administered orally, effectively blocks both of these effects in mice and rats, a property not fully shared by the earlier antagonist, SR 48692.[4][5]
- Turning Behavior: Unilateral intrastratial injection of neurotensin in mice induces a characteristic turning behavior. **SR 142948** dose-dependently inhibits this behavior.[3][4][5]
- Acetylcholine Release: In the rat striatum, neurotensin enhances the release of acetylcholine. **SR 142948**, administered intraperitoneally, prevents this neurotensin-evoked acetylcholine release in a dose-dependent manner.[3][4]

In Vivo Model	SR 142948 Dose	Route	Effect	Reference
Mice	4 mg/kg	p.o.	54% blockade of NT-induced hypothermia	[3]
Rats	2 mg/kg	p.o.	53% blockade of NT-induced hypothermia	[3]
Mice	0.04-640 x 10^-3 mg/kg	p.o.	Dose-dependent inhibition of NT-induced turning behavior	[4][5]
Rats	0.01, 0.03, 0.3 mg/kg	i.p.	Dose-dependent prevention of NT-enhanced ACh release	[3][4]

Table 3: In Vivo Effects of **SR 142948** Administration.

Cardiovascular Effects

SR 142948 is a potent antagonist of the cardiovascular effects of neuropeptides. It inhibits neuropeptide-induced increases in cytosolic free Ca²⁺ and prostacyclin production in human umbilical vein endothelial cells at much lower concentrations than SR 48692.[9] In vivo, oral administration of **SR 142948** significantly inhibits neuropeptide-induced blood pressure changes and, when administered intravenously, is highly effective at blocking neuropeptide-induced increases in hematocrit.[9]

Experimental Protocols

In Vitro Radioligand Binding Assay

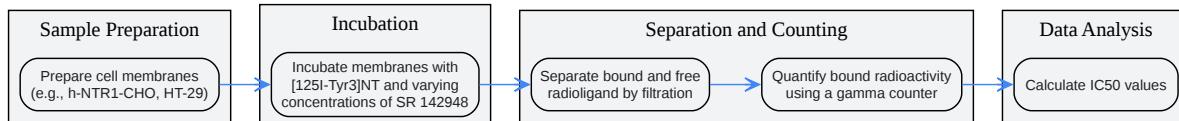
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Figure 3. Workflow for in vitro radioligand binding assays.

- Cell Lines: Human colon carcinoma cells (HT-29) or Chinese Hamster Ovary cells transfected with the human neuropeptide Y receptor 1 (h-NTR1-CHO) are commonly used.[3]
- Radioligand: $[125\text{I}-\text{Tyr3}]$ NT is used as the radiolabeled agonist.[4]
- Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of **SR 142948**. The reaction is terminated by rapid filtration, and the amount of bound radioactivity is measured.
- Analysis: The concentration of **SR 142948** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

Inositol Monophosphate (IP1) Accumulation Assay

- Cell Culture: HT-29 or h-NTR1-CHO cells are cultured in appropriate media.[4]
- Labeling: Cells are labeled with [^3H]myo-inositol.
- Treatment: Cells are pre-incubated with **SR 142948** before stimulation with neuropeptide Y in the presence of LiCl (to inhibit inositol monophosphatase).
- Extraction and Quantification: The reaction is stopped, and inositol phosphates are extracted and separated by ion-exchange chromatography. The radioactivity corresponding to IP1 is quantified by liquid scintillation counting.[4]
- Analysis: The IC₅₀ value for the inhibition of neuropeptide Y-induced IP1 accumulation is calculated.

Intracellular Calcium Mobilization Assay

- Cell Loading: Cells (e.g., h-NTR1-CHO) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[4]
- Stimulation: Baseline fluorescence is recorded before the addition of neuropeptides. For antagonism studies, cells are pre-incubated with **SR 142948**.
- Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths.
- Analysis: The ability of **SR 142948** to block the neuropeptide-induced increase in intracellular calcium is quantified.

In Vivo Turning Behavior Model

- Animals: Male Swiss albino CD1 mice are typically used.[3]
- Procedure: **SR 142948** is administered orally. After a set pre-treatment time, a unilateral intrastriatal injection of neuropeptides is performed.
- Observation: The number of contralateral turns is counted for a defined period.
- Analysis: The inhibitory effect of **SR 142948** on neuropeptide-induced turning behavior is evaluated.

Conclusion

SR 142948 is a powerful pharmacological tool that has significantly advanced our understanding of the neuropeptide system. Its high affinity for both NTSR1 and NTSR2, coupled with its ability to antagonize key downstream signaling events such as inositol phosphate formation and intracellular calcium mobilization, makes it an invaluable probe for dissecting the cellular and molecular actions of neuropeptides. In vivo studies have confirmed its efficacy in blocking central and peripheral effects of neuropeptides, highlighting its potential for investigating the role of this neuropeptide in various physiological and pathological processes. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working with this important neuropeptide receptor antagonist.

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